CYP1A2 Inhibition: 20 µM IC₅₀ Differentiates Target from Tight‑Binding Clinical Inhibitors and Establishes a Moderate‑Affinity Probe Profile
The target compound inhibits human cytochrome P450 1A2 (CYP1A2) with an IC₅₀ of 2.00 × 10⁴ nM (20 µM) in a human liver microsome assay using an isoform‑specific probe substrate and LC‑MS detection [1]. This value places the compound in a moderate‑affinity bracket, well above the low‑nanomolar IC₅₀ values of clinical CYP1A2 inhibitors such as furafylline (IC₅₀ ≈ 0.07–0.1 µM) [2]. The 20 µM IC₅₀ is therefore consistent with a probe or fragment‑like molecule rather than a lead‑optimised candidate, a distinction that directly impacts procurement for ADME‑Tox panels. The 5‑bromo‑3‑methylthio regioisomer (CAS 87444‑38‑0) does not appear in BindingDB with a curated CYP1A2 IC₅₀, leaving the 3‑bromo‑5‑methylthio isomer as the only regioisomer with a publicly accessible, assay‑annotated CYP1A2 data point.
| Evidence Dimension | CYP1A2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.00 × 10⁴ nM (20 µM) versus human CYP1A2 in human liver microsomes [1] |
| Comparator Or Baseline | Furafylline (reference CYP1A2 inhibitor): IC₅₀ ≈ 0.07–0.1 µM [2]; 5‑bromo‑3‑methylthio regioisomer: no curated CYP1A2 IC₅₀ found in BindingDB |
| Quantified Difference | Target compound is 200‑ to 300‑fold weaker than furafylline; regioisomer lacks comparable public data |
| Conditions | Human liver microsomes, isoform‑specific probe substrate, NADPH‑generating system, LC‑MS detection |
Why This Matters
Researchers building CYP inhibition panels can rationally select this compound as a moderate‑affinity CYP1A2 ligand, while procurement officers can verify that only the 3‑bromo regioisomer carries this enzyme‑inhibition annotation.
- [1] BindingDB entry BDBM50555366 (ChEMBL4747214). Affinity Data: IC₅₀ = 2.00E+4 nM. Assay: Inhibition of CYP1A2 in human liver microsomes. Available at: https://bindingdb.org/ (queried by monomer ID 50555366). View Source
- [2] Sesardic, D.; Boobis, A. R.; Murray, B. P.; et al. Furafylline is a potent and selective inhibitor of cytochrome P450IA2 in man. Br. J. Clin. Pharmacol. 1990, 29, 651–663. DOI: 10.1111/j.1365-2125.1990.tb03686.x. View Source
